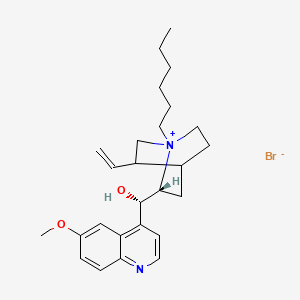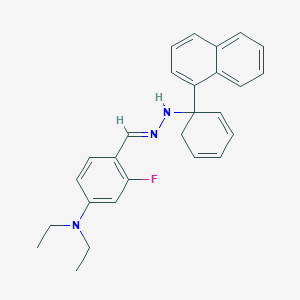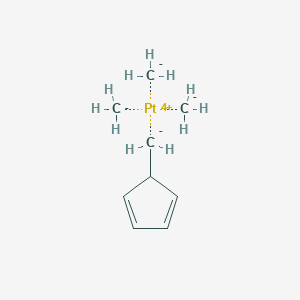
(Trimethyl)methylcyclopentadienylplatinum(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethyl)methylcyclopentadienylplatinum(IV) is an organometallic compound widely used as a precursor for platinum in various applications. It is known for its utility in the deposition of ultrathin metallic layers of platinum, which are essential in fields such as microelectronics, catalysis, photonics, and chemical sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Trimethyl)methylcyclopentadienylplatinum(IV) is typically synthesized through the reaction of methylcyclopentadienyl with platinum complexes. The reaction conditions often involve the use of solvents like toluene and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (Trimethyl)methylcyclopentadienylplatinum(IV) involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk and packaged for use in deposition systems .
Chemical Reactions Analysis
Types of Reactions
(Trimethyl)methylcyclopentadienylplatinum(IV) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to form metallic platinum.
Substitution: The methyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include platinum oxides, metallic platinum, and substituted platinum complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Trimethyl)methylcyclopentadienylplatinum(IV) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (Trimethyl)methylcyclopentadienylplatinum(IV) exerts its effects involves the formation of platinum nanoparticles or thin films. These nanoparticles or films interact with molecular targets through catalytic processes, enhancing reactions such as hydrogenation, oxidation, and polymerization. The pathways involved include electron transfer and coordination chemistry, where platinum acts as a central metal coordinating with various ligands .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(methylcyclopentadienyl)platinum(II)
- Platinum(II) acetylacetonate
- Tetrakis(dimethylamido)titanium(IV)
Uniqueness
(Trimethyl)methylcyclopentadienylplatinum(IV) is unique due to its high reactivity and stability, making it an excellent precursor for platinum deposition. Its ability to form uniform and ultrathin platinum layers distinguishes it from other similar compounds, which may not offer the same level of precision and control in deposition processes .
Properties
Molecular Formula |
C9H16Pt |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
carbanide;5-methanidylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2-6H,1H2;3*1H3;/q4*-1;+4 |
InChI Key |
JUEGKEYQSWZODE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH2-]C1C=CC=C1.[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


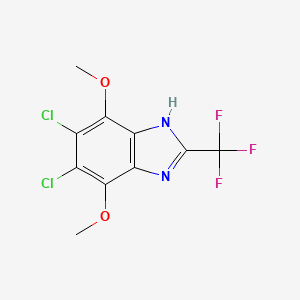
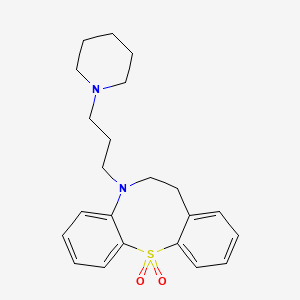
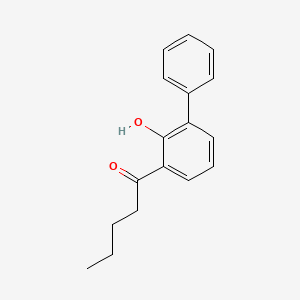
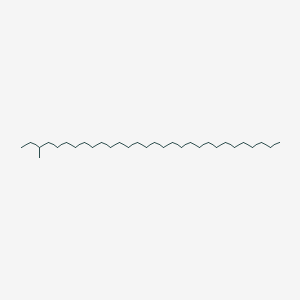

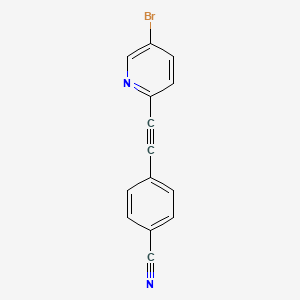
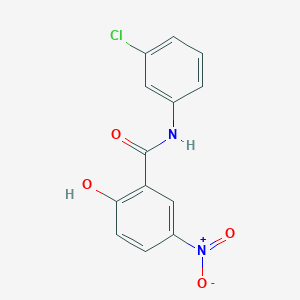
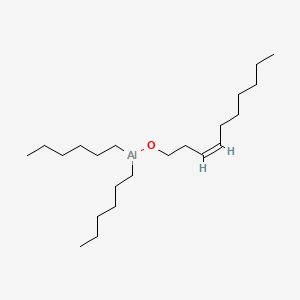

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
